Isovaleryl-Val-Val-Sta-OEt (CAS 120849-36-7) molecular structure and properties
Isovaleryl-Val-Val-Sta-OEt (CAS 120849-36-7) molecular structure and properties
An In-depth Technical Guide to Isovaleryl-Val-Val-Sta-OEt (CAS 120849-36-7): A Peptidomimetic Aspartic Protease Inhibitor
Executive Summary
Isovaleryl-Val-Val-Sta-OEt is a peptidomimetic compound featuring the unique amino acid statine, positioning it as a potent inhibitor of aspartic proteases.[1][2] Structurally analogous to a portion of the natural inhibitor pepstatin, this molecule is designed to mimic the transition state of peptide hydrolysis, granting it high affinity for the active site of enzymes like renin.[1][2] As such, it represents a valuable molecular scaffold in the research and development of therapeutics targeting the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.[3][4] This guide provides a detailed examination of its molecular structure, physicochemical properties, proposed mechanism of action, and the state-of-the-art methodologies for its synthesis and biological evaluation. It is intended for researchers and drug development professionals engaged in the study of enzyme inhibition and cardiovascular therapeutics.
Molecular Structure and Physicochemical Properties
Isovaleryl-Val-Val-Sta-OEt is a tetrapeptide analogue built from a sequence of carefully selected moieties designed for specific interactions with its target enzyme. Its structure consists of:
-
An N-terminal Isovaleryl group : This branched five-carbon acyl group serves as a hydrophobic cap.
-
Two consecutive L-Valine residues : These bulky, hydrophobic amino acids contribute to the overall lipophilicity and can form specific interactions within the enzyme's binding pockets.
-
A Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) residue : This is the key pharmacophore. The hydroxyl group on the β-carbon is crucial for its inhibitory activity, acting as a non-hydrolyzable mimic of the tetrahedral intermediate formed during peptide bond cleavage by aspartic proteases.[1][5]
-
A C-terminal Ethyl Ester (OEt) : This group protects the C-terminal carboxylic acid, influencing the molecule's overall polarity and pharmacokinetic properties.
The systematic assembly of these components results in a molecule tailored for high-affinity binding to the active site of aspartic proteases.
Caption: Figure 1: 2D Molecular Structure of Isovaleryl-Val-Val-Sta-OEt
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| CAS Number | 120849-36-7 | [6][7] |
| Molecular Formula | C25H47N3O6 | [6][7] |
| Molecular Weight | 485.66 g/mol | [6][7] |
| Storage Conditions | 2-8 °C | [6] |
| Appearance | White to off-white solid (presumed) | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, ethanol.[2] | N/A |
The Renin-Angiotensin System: The Prime Therapeutic Target
The primary physiological context for an inhibitor like Isovaleryl-Val-Val-Sta-OEt is the Renin-Angiotensin System (RAS). The RAS is a cascaded hormonal system that plays a central role in regulating blood pressure and fluid balance.[3][8] Renin, an aspartic protease, is the first and rate-limiting enzyme in this cascade.[9]
The pathway is initiated when the kidneys release renin into circulation in response to low blood pressure or low sodium concentration.[3] Renin then cleaves its only known substrate, angiotensinogen (produced by the liver), to form the inactive decapeptide, angiotensin I.[4][9] Angiotensin-Converting Enzyme (ACE) subsequently converts angiotensin I into the potent vasoconstrictor, angiotensin II, which elevates blood pressure and stimulates the release of aldosterone, leading to sodium and water retention.[8]
By inhibiting renin, the entire downstream cascade is blocked, preventing the formation of angiotensin II and thus offering a powerful mechanism for controlling hypertension.[3]
Caption: Figure 2: The Renin-Angiotensin System (RAS) Cascade
Proposed Mechanism of Action
The inhibitory power of Isovaleryl-Val-Val-Sta-OEt is derived from the statine residue. Aspartic proteases utilize a pair of highly conserved aspartic acid residues in their active site to catalyze peptide bond hydrolysis.[1] The generally accepted mechanism involves one aspartate acting as a general base to activate a water molecule, which then attacks the carbonyl carbon of the substrate's scissile bond.[10] This forms a transient, tetrahedral oxyanion intermediate.
The statine residue within the inhibitor is a stable, non-hydrolyzable analogue of this tetrahedral intermediate.[1] The hydroxyl group of statine is positioned to form strong hydrogen bonds with the two catalytic aspartate residues in the enzyme's active site, effectively "locking" the inhibitor in place and preventing the enzyme from binding and processing its natural substrate, angiotensinogen.[1][11]
Caption: Figure 3: Proposed Inhibition Mechanism
Methodologies for Synthesis and Characterization
Representative Synthetic Protocol (SPPS)
-
Resin Preparation: An appropriate resin (e.g., Wang resin) is functionalized with the C-terminal ethyl ester of statine. The hydroxyl group of statine may require a protecting group (e.g., t-butyl) during synthesis.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) on the statine residue is removed using a base, typically 20% piperidine in DMF.
-
Coupling Cycle (Valine 1): The next amino acid, Fmoc-L-Val-OH, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin to form the peptide bond. The reaction is monitored for completion (e.g., via a Kaiser test).
-
Repeat Cycle (Valine 2): Steps 2 and 3 are repeated for the second L-Valine residue.
-
N-Terminal Capping: After deprotection of the final valine residue, the N-terminus is capped by reacting the free amine with isovaleric anhydride or isovaleryl chloride.
-
Cleavage and Deprotection: The completed peptidomimetic is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., 95% Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).
-
Purification and Characterization: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final compound are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocols for Biological Evaluation
To assess the inhibitory potential of Isovaleryl-Val-Val-Sta-OEt against its target, a robust biochemical assay is required. Fluorogenic assays are widely used for screening renin inhibitors due to their sensitivity and high-throughput compatibility.[14][15]
Workflow for a Fluorometric Renin Inhibition Assay
Caption: Figure 4: Workflow for Renin Inhibitor Screening
Detailed Experimental Protocol
-
Reagent Preparation: Prepare solutions of recombinant human renin, a fluorogenic renin substrate (e.g., a peptide containing an EDANS/Dabcyl FRET pair), and the test compound (Isovaleryl-Val-Val-Sta-OEt) at various concentrations in an appropriate assay buffer.[14]
-
Assay Setup: In a 96-well microplate, add the assay buffer, the test compound at different dilutions, and the renin enzyme solution. Include positive controls (renin + substrate, no inhibitor) and negative controls (substrate only, no enzyme).
-
Enzyme-Inhibitor Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to 37°C. Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for 30-60 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope of fluorescence vs. time) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Applications and Future Perspectives
Isovaleryl-Val-Val-Sta-OEt serves as an exemplary scaffold for the design of aspartic protease inhibitors. While specific clinical data for this compound is not available, its structural class has been pivotal in the development of antihypertensive drugs.[3]
-
Research Tool: It is a valuable tool for studying the structure-activity relationships (SAR) of renin inhibitors and for validating renin as a therapeutic target in various disease models.
-
Lead Compound for Optimization: The core structure can be modified to improve pharmacokinetic properties such as oral bioavailability and metabolic stability, which are common challenges for peptide-based drugs.[3]
-
Broader Applications: The statine motif has been successfully incorporated into inhibitors for other aspartic proteases, including HIV-1 protease and β-secretase (implicated in Alzheimer's disease), highlighting the versatility of this pharmacophore.[1][12][13]
Future research will likely focus on developing non-peptide mimetics that retain the key inhibitory interactions of the statine core while possessing superior drug-like properties.
References
- Fouad, T. (n.d.). Renin Inhibition. PubMed.
-
QIAGEN. (n.d.). Renin-Angiotensin Signaling. GeneGlobe. [Link]
-
Cambridge MedChem Consulting. (n.d.). Aspartic Protease Inhibitors. [Link]
-
Fountain, J. H., & Lappin, S. L. (2020). Physiology, Renin Angiotensin System. In StatPearls. StatPearls Publishing. [Link]
-
van der Linden, W. A., et al. (2023). Pepstatin-Based Probes for Photoaffinity Labeling of Aspartic Proteases and Application to Target Identification. ACS Central Science. [Link]
-
Cleveland Clinic. (2025). Renin-Angiotensin-Aldosterone System (RAAS). [Link]
-
Wikipedia. (n.d.). Pepstatin. [Link]
-
de Gasparo, M., et al. (1989). Assays to Measure Nanomolar Levels of the Renin Inhibitor CGP 38 560 in Plasma. Hypertension, 14(4), 379-384. [Link]
-
Khan, R. H., et al. (2021). Aspartic protease-pepstatin A interactions: Structural insights on the thermal inactivation mechanism. International Journal of Biological Macromolecules, 190, 638-647. [Link]
-
Nussberger, J., et al. (1989). Assays to measure nanomolar levels of the renin inhibitor CGP 38 560 in plasma. Hypertension, 14(4), 379-84. [Link]
-
Ménard, J., et al. (1991). Investigation of the biochemical effects of renin inhibition in normal volunteers treated by an ACE inhibitor. British Journal of Clinical Pharmacology, 31(S2), 241S-244S. [Link]
-
Creative Diagnostics. (n.d.). Aspartic Proteases and Regulators. [Link]
-
BPS Bioscience. (n.d.). Renin Assay Kit. [Link]
-
Hu, J., et al. (2003). Design and synthesis of statine-containing BACE inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(24), 4335-4339. [Link]
-
Hu, B., et al. (2004). Synthesis and SAR of bis-statine based peptides as BACE 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(13), 3457-3460. [Link]
-
Amerigo Scientific. (n.d.). Isovaleryl-Val-Val-Sta-OEt. [Link]
-
Gotor-Fernández, V., et al. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Catalysts, 9(3), 242. [Link]
-
Hu, J., et al. (2003). Design and synthesis of statine-Containing BACE inhibitors. ResearchGate. [Link]
-
Gopi, H. N., & Ganesan, A. (2013). Exploring β-Hydroxy γ-Amino Acids (Statines) in the Design of Hybrid Peptide Foldamers. Organic Letters, 15(24), 6246–6249. [Link]
Sources
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Pepstatin - Wikipedia [en.wikipedia.org]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Isovaleryl-Val-Val-Sta-OEt - Amerigo Scientific [amerigoscientific.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Aspartic protease-pepstatin A interactions: Structural insights on the thermal inactivation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of statine-containing BACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of bis-statine based peptides as BACE 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
